molecular formula C16H30N2O2 B12866457 Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate

Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate

Cat. No.: B12866457
M. Wt: 282.42 g/mol
InChI Key: PFOBUJWFQXERRH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced by reacting the piperidine derivative with a suitable azepane precursor, such as 1,6-dibromohexane, under nucleophilic substitution conditions.

    Esterification: The final step involves the esterification of the piperidine-azepane intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, methanol, and dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as secondary amines.

    Substitution: Derivatives with different functional groups replacing the tert-butyl ester.

Scientific Research Applications

Chemistry:

    Building Block: Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Probes: It can be used as a probe to study biological pathways and interactions involving piperidine and azepane derivatives.

Industry:

    Material Science: this compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s piperidine and azepane rings enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate contains both piperidine and azepane rings, similar compounds may have variations in ring size, substituents, or functional groups.
  • Unique Properties: The presence of both piperidine and azepane rings in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
  • Applications: The specific combination of rings and functional groups in this compound may confer unique biological and chemical activities, differentiating it from other piperidine derivatives.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylazepane-1-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3

InChI Key

PFOBUJWFQXERRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2

Origin of Product

United States

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